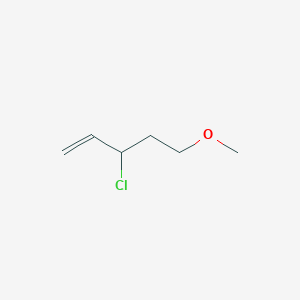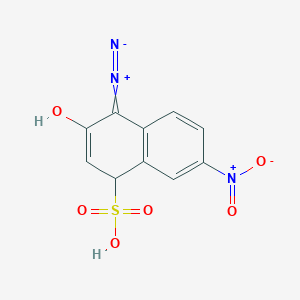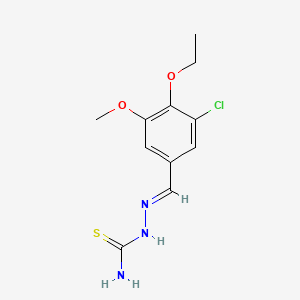
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide typically involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Hydrazinecarbothioamides have been studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound would require further experimental validation.
Medicine
In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They may act as enzyme inhibitors or interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound could be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide would depend on its specific interactions with molecular targets. Generally, hydrazinecarbothioamides can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(3-chloro-4-ethoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(3-chloro-5-methoxybenzylidene)hydrazinecarbothioamide
Uniqueness
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is unique due to the specific combination of substituents on the benzylidene ring. The presence of chloro, ethoxy, and methoxy groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H14ClN3O2S |
|---|---|
Peso molecular |
287.77 g/mol |
Nombre IUPAC |
[(E)-(3-chloro-4-ethoxy-5-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H14ClN3O2S/c1-3-17-10-8(12)4-7(5-9(10)16-2)6-14-15-11(13)18/h4-6H,3H2,1-2H3,(H3,13,15,18)/b14-6+ |
Clave InChI |
XGODTOTWVRSKPI-MKMNVTDBSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1Cl)/C=N/NC(=S)N)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C=NNC(=S)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


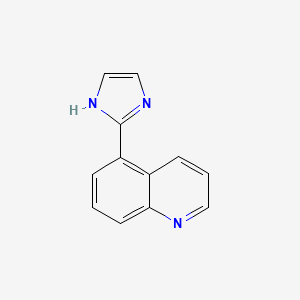
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
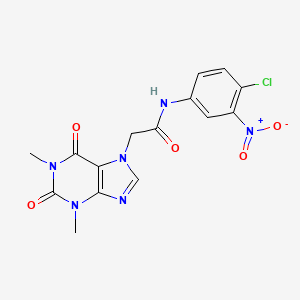
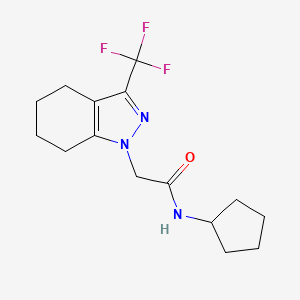
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
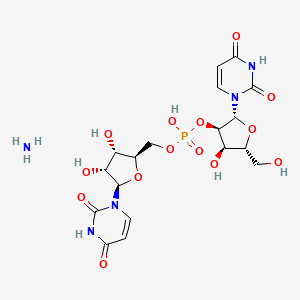
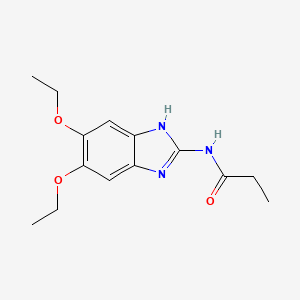
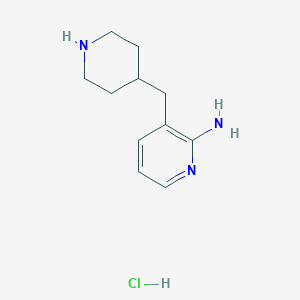
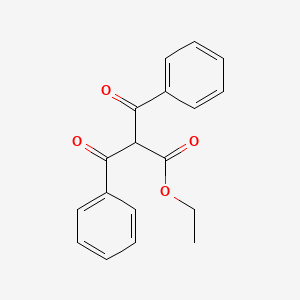
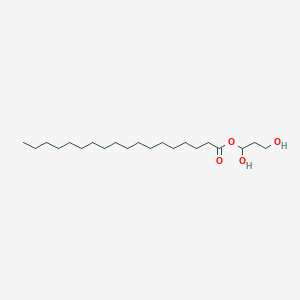
![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
